molecular formula C9H10FNO2 B15374137 5-fluoro-2-methoxy-N-methylbenzamide

5-fluoro-2-methoxy-N-methylbenzamide

Cat. No.: B15374137
M. Wt: 183.18 g/mol
InChI Key: ZMGPLIVAOWFQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-N-methylbenzamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. As a fluorinated benzamide, it serves as a valuable building block, or synthetic intermediate, for the design and synthesis of more complex bioactive molecules. The incorporation of a fluorine atom on the benzamide ring is a common strategy in drug discovery. Fluorine can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets like enzymes and receptors . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential drug candidates . In particular, research on structurally similar 2-phenylcyclopropylmethylamine compounds has highlighted the importance of a 2-alkoxy substituent, similar to the 2-methoxy group in this benzamide, for maintaining potent and selective activity towards the 5-HT2C receptor, a promising target for central nervous system (CNS) disorders . The presence of the N-methylamide group is a key feature found in many pharmacologically active molecules and can be instrumental in modulating the molecule's interactions with its target. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

ZMGPLIVAOWFQFM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 5-fluoro-2-methoxy-N-methylbenzamide with similar benzamides:

Compound Name R5 R2 N-Substituent Molecular Weight Key Features Potential Application
This compound F OMe N-Me 213.22 High electronegativity, moderate solubility Pharmaceutical
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Cl OMe N-phenethyl 319.80 Lipophilic, reduced solubility Research chemical
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide Cl OMe N-(2,3-dimethylphenyl) 304.78 Steric hindrance, low solubility Agrochemical
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide Cl F N-(5-methoxy-2-hydroxyphenyl) 310.72 Hydrogen-bond donor, higher polarity Pharmaceutical

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability compared to chlorine, which increases lipophilicity but may reduce bioavailability .
  • N-Substituents : The N-methyl group in the target compound improves solubility and reduces steric hindrance compared to bulkier substituents like phenethyl or dimethylphenyl, which are linked to agrochemical applications .
  • Methoxy vs. Hydroxyl : Methoxy groups improve solubility via hydrogen bonding, while hydroxyl groups (e.g., in ) increase polarity but may reduce membrane permeability .
Pharmaceutical Potential
  • Target Compound : Likely optimized for CNS penetration due to moderate lipophilicity (logP ~2.5 estimated) and small molecular size. Comparable to ’s benzimidazole-containing benzamide, which targets kinase receptors .
  • Heterocyclic Analogues : Compounds with benzimidazole () or benzooxazole () moieties exhibit enhanced binding to enzymatic targets but suffer from synthetic complexity. The target compound’s simplicity may favor scalable synthesis .
Agrochemical Relevance
  • Nitro/Sulfonyl Derivatives : and highlight benzamides with nitro or sulfonyl groups (e.g., Reflex®), which are potent herbicides. The absence of such groups in the target compound suggests it is less suited for pesticidal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.